2-Pyrimidinamine, 5-(2,2,2-trifluoroethoxy)-
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Overview
Description
5-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine is a chemical compound characterized by the presence of a trifluoroethoxy group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine typically involves the introduction of the trifluoroethoxy group to the pyrimidine ring. One common method involves the reaction of 2-aminopyrimidine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The pyrimidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid: This compound shares the trifluoroethoxy group but differs in the presence of a boronic acid group.
5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine: Similar structure with a bromine atom instead of an amine group.
Uniqueness
5-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6F3N3O |
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Molecular Weight |
193.13 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-4-1-11-5(10)12-2-4/h1-2H,3H2,(H2,10,11,12) |
InChI Key |
KRBGSIZXTIYXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N)OCC(F)(F)F |
Origin of Product |
United States |
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